molecular formula C12H19Cl2FN2O B15320967 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride CAS No. 2803856-64-4

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride

Cat. No.: B15320967
CAS No.: 2803856-64-4
M. Wt: 297.19 g/mol
InChI Key: XXLBSNDMOLPOAM-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H17FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a morpholine ring, and an ethanamine group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to produce 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine. The final step involves the conversion of this amine to its dihydrochloride salt form through the addition of hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include the corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is utilized in the study of biological processes and pathways. It serves as a probe to investigate the interactions between small molecules and biological targets.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets, including enzymes and receptors.

    Industry: The compound finds applications in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The morpholine ring contributes to the compound’s stability and solubility, facilitating its use in biological systems.

Comparison with Similar Compounds

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:

    1-[5-Chloro-2-(morpholin-4-yl)phenyl]ethan-1-amine: This compound has a chlorine atom instead of fluorine, which affects its chemical reactivity and biological activity.

    1-[5-Bromo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The presence of a bromine atom alters the compound’s properties, making it more suitable for certain types of chemical reactions.

    1-[5-Iodo-2-(morpholin-4-yl)phenyl]ethan-1-amine: The iodine atom provides unique characteristics, such as increased molecular weight and altered electronic properties.

Properties

CAS No.

2803856-64-4

Molecular Formula

C12H19Cl2FN2O

Molecular Weight

297.19 g/mol

IUPAC Name

1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine;dihydrochloride

InChI

InChI=1S/C12H17FN2O.2ClH/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15;;/h2-3,8-9H,4-7,14H2,1H3;2*1H

InChI Key

XXLBSNDMOLPOAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCOCC2)N.Cl.Cl

Origin of Product

United States

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